molecular formula C9H8ClIO4S B2407074 Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate CAS No. 1154155-39-1

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate

Cat. No. B2407074
CAS RN: 1154155-39-1
M. Wt: 374.57
InChI Key: ABEVDNPEUQBORD-UHFFFAOYSA-N
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Description

“Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate” is likely a complex organic compound. It contains a methyl benzoate moiety, which is a common component in various pharmaceuticals and is known for its pleasant smell . The chlorosulfonyl group is a strong electrophile and is often used in organic synthesis . The iodine atom could potentially make this compound useful in certain types of organic reactions, such as electrophilic aromatic substitution.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chlorosulfonyl and iodo groups, and the formation of the methyl benzoate moiety. A potential method could involve the chlorosulfonation of a suitable precursor .


Chemical Reactions Analysis

The chlorosulfonyl and iodo groups are both reactive and could participate in various chemical reactions. For instance, the chlorosulfonyl group is often involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could make the compound a strong electrophile .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate is involved in various synthesis and chemical reactions. For instance, it plays a role in the preparation of 5-fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen through cyclization processes, demonstrating its utility in the formation of halogenated organic compounds (Chapman, Clarke, & Sawhney, 1968).

Applications in Pharmaceutical Research

The compound's derivatives have been investigated for pharmacological applications. For example, its derivatives have been synthesized and evaluated for their potential medicinal properties, particularly in the context of benzo[b]thiophen derivatives (Chapman, Clarke, Gore, & Sharma, 1971).

Environmental and Toxicological Studies

The compound and its related derivatives have been studied for environmental and toxicological impacts. Research has been conducted to understand the formation and control of iodinated disinfection byproducts in cooking, where similar compounds play a role (Pan, Zhang, & Li, 2016).

Development of Synthesis Processes

Efforts have been made to develop efficient synthesis processes for related compounds, showcasing the compound's relevance in improving industrial and laboratory synthesis techniques. This includes processes like the synthesis of methyl 2-(chlorosulfonyl)benzoate (Yu, Dong, Xie, Liu, & Su, 2016).

Safety and Hazards

Based on the functional groups present, this compound could potentially be hazardous. For instance, compounds containing chlorosulfonyl groups can be corrosive and cause severe skin burns and eye damage .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2-iodo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO4S/c1-5-3-6(16(10,13)14)4-7(8(5)11)9(12)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVDNPEUQBORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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